(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid
Overview
Description
®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester is a chiral compound with a unique structure that includes a cyclohexylmethyl group attached to a succinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester typically involves the esterification of ®-2-(Cyclohexylmethyl)succinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
On an industrial scale, the production of ®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality ester.
Chemical Reactions Analysis
Types of Reactions
®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: ®-2-(Cyclohexylmethyl)succinic acid.
Reduction: ®-2-(Cyclohexylmethyl)succinic alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, ®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound is studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive molecules. It may also be used in the development of new drugs and therapeutic agents.
Medicine
In medicinal chemistry, ®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester is explored for its potential as a drug intermediate. Its unique structure may contribute to the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
The compound finds applications in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism by which ®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic effects and mode of action.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(Cyclohexylmethyl)succinic acid
- ®-2-(Cyclohexylmethyl)succinic alcohol
- ®-2-(Cyclohexylmethyl)succinic acid-1-ethyl ester
Uniqueness
®-2-(Cyclohexylmethyl)succinic acid-1-methyl ester stands out due to its specific ester group, which imparts unique reactivity and stability. Compared to its acid and alcohol counterparts, the ester form is more suitable for certain synthetic applications and industrial processes.
Properties
IUPAC Name |
(3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-16-12(15)10(8-11(13)14)7-9-5-3-2-4-6-9/h9-10H,2-8H2,1H3,(H,13,14)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYNOKUMAOAVBK-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCCC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1CCCCC1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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